molecular formula C16H14O4 B107407 Methyl 4-(4-methoxybenzoyl)benzoate CAS No. 71616-84-7

Methyl 4-(4-methoxybenzoyl)benzoate

Cat. No. B107407
Key on ui cas rn: 71616-84-7
M. Wt: 270.28 g/mol
InChI Key: XISRQQMWSGOFJV-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

2.1 g (16 mmol) of aluminum chloride and 2.4 g (12 mmol) of 4-chlorocarbonyl benzoic acid monomethyl ester were stirred in 15 ml of dichloromethane under stirring under cooling with ice. 1.0 g (9.3 mmol) of anisole was added to the resultant mixture. Two hours after, the temperature was elevated to room temperature, and the mixture was stirred overnight. After the treatment with dichloromethane as the extractant in an ordinary manner, the solvent was distilled off. The residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([C:14](Cl)=[O:15])=[CH:10][CH:9]=1.[C:18]1([O:24][CH3:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>ClCCl>[CH3:25][O:24][C:18]1[CH:23]=[CH:22][C:21]([C:14]([C:11]2[CH:12]=[CH:13][C:8]([C:7]([O:6][CH3:5])=[O:17])=[CH:9][CH:10]=2)=[O:15])=[CH:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(=O)Cl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
Two hours
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
After the treatment with dichloromethane as the extractant in an ordinary manner, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CC=C(C(=O)OC)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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